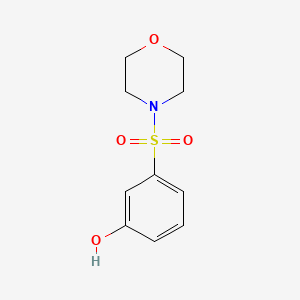

3-(Morpholin-4-ylsulfonyl)phenol

Description

Overview of Phenols and Sulfonamides in Chemical Research

Phenols, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of organic chemistry. libretexts.org The hydroxyl group profoundly influences the reactivity of the aromatic ring, activating it towards electrophilic substitution reactions. libretexts.org This inherent reactivity makes phenols versatile starting materials for the synthesis of a wide range of more complex molecules. mdpi.commdpi.com

Sulfonamides, which feature a sulfonyl group connected to a nitrogen atom, are another critical functional group, particularly in the field of medicinal chemistry. nih.gov The sulfonamide moiety is a key component in a variety of therapeutic agents. nih.gov The synthesis of aryl sulfonamides can often be achieved through the reaction of an arylsulfonyl chloride with an amine. nih.gov The preparation of these arylsulfonyl chlorides can, in turn, be accomplished through methods such as the chlorosulfonation of aromatic compounds or the oxidation of organosulfur precursors. nih.gov The combination of a phenol (B47542) and a sulfonamide group within the same molecule, as seen in sulfonylphenols, creates a scaffold with a unique blend of chemical properties, including potential antioxidant and biological activities. solubilityofthings.comontosight.ai

The Morpholine (B109124) Heterocycle in Chemical Scaffolds

The morpholine ring is a six-membered saturated heterocycle containing both an ether and a secondary amine functional group. wikipedia.org This unique combination of a basic nitrogen atom and a polar ether linkage imparts favorable physicochemical properties to molecules that contain it. nih.govsci-hub.se In medicinal chemistry, the incorporation of a morpholine moiety is a widely used strategy to enhance a compound's pharmacokinetic profile, including its solubility and metabolic stability. nih.govsci-hub.seenamine.net

The morpholine ring is considered a "privileged scaffold" because of its frequent appearance in a wide range of biologically active compounds. nih.govjchemrev.com It can act as a simple substituent to modulate properties or serve as a central scaffold to which other functional groups are attached. sci-hub.seacs.org The versatility of the morpholine heterocycle makes it a valuable building block in the design and synthesis of new chemical entities with potential therapeutic applications. nih.govjchemrev.com

Structural Elucidation and Significance of 3-(Morpholin-4-ylsulfonyl)phenol

This compound is a chemical compound that brings together the three previously discussed chemical entities: a phenol ring, a sulfonamide linker, and a morpholine ring. Its structure consists of a phenol ring substituted at the meta-position with a morpholine-4-sulfonyl group.

While specific, in-depth research articles focusing exclusively on the synthesis and detailed structural analysis of This compound are not prevalent in the public domain, its structure can be inferred from its name and is confirmed by its presence in chemical supplier databases. The synthesis of this compound would likely involve the reaction of 3-hydroxybenzenesulfonyl chloride with morpholine or the sulfonation of phenol followed by conversion to the sulfonyl chloride and subsequent reaction with morpholine.

Table 1: Physicochemical Properties of this compound and its Core Components

| Compound/Moiety | Molecular Formula | Key Functional Groups | Noteworthy Properties |

| This compound | C₁₀H₁₃NO₄S | Phenol, Sulfonamide, Morpholine | Combines properties of all three components. |

| Phenol | C₆H₅OH | Hydroxyl, Aromatic Ring | Acidic, reactive towards electrophilic substitution. libretexts.org |

| Sulfonamide | -SO₂NR₂- | Sulfonyl, Amine | Polar, can act as hydrogen bond acceptor. |

| Morpholine | C₄H₉NO | Ether, Secondary Amine | Basic, improves solubility and pharmacokinetic properties. nih.govsci-hub.se |

Contextualizing this compound within Academic Chemical Discovery

The compound This compound is often found as a substructure within larger, more complex molecules that are the subject of academic and industrial research, particularly in the area of drug discovery. For instance, derivatives containing the 3-(morpholin-4-ylsulfonyl)phenyl moiety have been investigated for their potential biological activities. tuni.fi

The academic interest in this structural motif stems from the advantageous properties conferred by the morpholine ring and the established biological relevance of the sulfonylphenol scaffold. Researchers often synthesize libraries of related compounds to explore structure-activity relationships, where the this compound core is systematically modified to optimize interactions with a biological target. While not a widely studied compound in isolation, its role as a key building block highlights the importance of understanding the fundamental properties of such combined chemical scaffolds in the quest for new scientific discoveries.

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-ylsulfonylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c12-9-2-1-3-10(8-9)16(13,14)11-4-6-15-7-5-11/h1-3,8,12H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZRJBWFODFBRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Morpholin 4 Ylsulfonyl Phenol

Retrosynthetic Analysis of the Sulfonylphenol Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 3-(Morpholin-4-ylsulfonyl)phenol, the most logical disconnections involve the cleavage of the sulfonamide and the aryl-sulfur bonds.

The primary disconnection is at the nitrogen-sulfur bond of the sulfonamide moiety (C-N bond disconnection). This is a common and reliable strategy for sulfonamide synthesis. quimicaorganica.orgox.ac.uk This break suggests two key synthons: a morpholine (B109124) cation and a 3-hydroxyphenylsulfonyl anion. These idealized fragments correspond to the real-world reagents, morpholine and 3-hydroxyphenylsulfonyl chloride, respectively.

A further retrosynthetic step can be applied to the 3-hydroxyphenylsulfonyl chloride intermediate. Disconnecting the carbon-sulfur bond (C-S bond disconnection) on the aromatic ring leads to a 3-hydroxyphenol (resorcinol) synthon and a sulfuryl chloride equivalent. This two-step retrosynthetic approach simplifies the target molecule into three fundamental building blocks: resorcinol (B1680541), a sulfurylating agent, and morpholine.

Synthesis of Key Precursors for this compound

The successful synthesis of the target compound relies on the efficient preparation of its constituent precursors.

Preparation of Substituted Phenols

The core phenolic component of the target molecule is 3-hydroxyphenol, also known as resorcinol. Various methods exist for the synthesis of substituted resorcinol derivatives, which can be adapted to produce the required precursor.

One common method involves the demethylation of corresponding methoxy-substituted phenols. For instance, 3-methoxyphenol (B1666288) can be demethylated using reagents like boron tribromide (BBr₃) or by refluxing with 48% hydrobromic acid in acetic acid to yield 3-hydroxyphenol derivatives. mdpi.comencyclopedia.pub Another approach is the hydrolysis of diazonium salts derived from anilines, which can be performed in a two-phase system of cyclopentyl methyl ether and water to produce high yields of substituted phenols. mdpi.com Additionally, multi-step sequences involving reactions like the Ullmann coupling of aryl halides with resorcinol, followed by further functional group manipulations, have been reported to generate a variety of 3-aryloxy phenols. encyclopedia.pub

| Method | Starting Material | Reagents | Product | Reference |

| Demethylation | 3-Methoxyphenol | BBr₃ or HBr/Acetic Acid | 3-Hydroxyphenol | mdpi.comencyclopedia.pub |

| Diazonium Salt Hydrolysis | Substituted Anilines | NaNO₂, H₂SO₄, H₂O/CPME | Substituted Phenol (B47542) | mdpi.com |

| Ullmann Coupling | Resorcinol & Aryl Halide | CuI, Base (e.g., K₂CO₃) | 3-Aryloxyphenol | encyclopedia.pub |

Synthesis of Sulfonyl Chloride Intermediates

Aryl sulfonyl chlorides are crucial electrophiles in the formation of sulfonamides. While 3-hydroxybenzenesulfonyl chloride could be a potential intermediate, a more direct and commonly employed precursor is morpholine-4-sulfonyl chloride. This reagent is commercially available but can also be synthesized in the laboratory. The synthesis typically involves the reaction of morpholine with sulfuryl chloride (SO₂Cl₂) in an appropriate solvent. chemicalbook.comresearchgate.netchemicalbook.com

The synthesis of aryl sulfonyl chlorides, in general, can be challenging. Traditional methods often involve electrophilic aromatic substitution with chlorosulfonic acid, which can suffer from poor regioselectivity and harsh conditions. nih.gov More modern approaches include palladium-catalyzed chlorosulfonylation of arylboronic acids, which offers milder conditions and greater functional group tolerance. nih.govacs.org

| Precursor | Synthetic Method | Key Reagents | Reference |

| Morpholine-4-sulfonyl chloride | Reaction of Morpholine | Sulfuryl chloride (SO₂Cl₂) | chemicalbook.comresearchgate.net |

| Aryl sulfonyl chlorides | Pd-catalyzed Chlorosulfonylation | Arylboronic acid, SO₂Cl₂, Pd catalyst | nih.govacs.org |

Preparation of Morpholine Derivatives

Morpholine is a heterocyclic compound featuring both amine and ether functional groups. Industrial production of morpholine often starts from the dehydration of diethanolamine (B148213) using concentrated sulfuric acid. wikipedia.orgyoutube.com Another major industrial route involves the reaction of diethylene glycol with ammonia (B1221849) at high temperature and pressure over a hydrogenation catalyst. wikipedia.orggoogle.comgoogle.com

For laboratory-scale synthesis, various methods have been developed. A recently reported green synthesis involves the selective monoalkylation of primary amines using ethylene (B1197577) sulfate. acs.org

| Starting Material | Key Reagents/Conditions | Product | Reference |

| Diethanolamine | Concentrated Sulfuric Acid, Heat | Morpholine | wikipedia.orgyoutube.com |

| Diethylene Glycol | Ammonia, H₂, Catalyst, High T/P | Morpholine | wikipedia.orggoogle.comgoogle.com |

| 1,2-Amino Alcohols | Ethylene Sulfate, tBuOK | Morpholine | acs.org |

Direct Synthesis Routes to this compound

The final assembly of this compound is most directly achieved through a sulfonylation reaction.

Sulfonylation Reactions

The formation of the sulfonamide bond is typically achieved by reacting a nucleophilic amine with an electrophilic sulfonyl chloride. In the context of synthesizing this compound, this involves the reaction of 3-hydroxyphenol with morpholine-4-sulfonyl chloride.

This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines like triethylamine (B128534) (Et₃N) or pyridine (B92270). The reaction is typically performed in an inert aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature. acs.org The hydroxyl group of the phenol is sufficiently nucleophilic to attack the sulfonyl chloride, leading to the formation of the desired sulfonate ester.

Recent advancements in sulfonamide synthesis include palladium-catalyzed three-component reactions. For example, a Suzuki-Miyaura coupling between an in-situ generated sulfamoyl chloride and a boronic acid can produce diverse sulfonamides. rsc.org While this specific method might be more complex than necessary for the target compound, it highlights the ongoing development in sulfonylation chemistry.

| Reactants | Base | Solvent | Conditions | Product | Reference |

| 3-Hydroxyphenol, Morpholine-4-sulfonyl chloride | Triethylamine | Dichloromethane | 0 °C to room temp | This compound | acs.org |

| Phenol derivatives, Sulfonyl chlorides | Pyridine | Tetrahydrofuran | Room temperature | Aryl sulfonates | researchgate.net |

Coupling Strategies with Morpholine

The primary and most direct method for the synthesis of this compound involves the coupling of a suitable 3-hydroxyphenyl precursor with a morpholine-containing sulfonylating agent. The most common approach is the sulfonylation of 3-aminophenol (B1664112), followed by diazotization and hydrolysis, or the direct sulfonylation of a protected phenol.

A key reaction in the synthesis of related compounds involves the treatment of 3-hydroxy-4-methoxyphenyl intermediates with morpholine-4-sulfonyl chloride under basic conditions. This strategy is highly adaptable for the synthesis of this compound. The general reaction involves the deprotonation of the phenolic hydroxyl group by a base to form a more nucleophilic phenoxide, which then attacks the electrophilic sulfur atom of morpholine-4-sulfonyl chloride, displacing the chloride ion.

Commonly employed bases for this transformation include organic amines such as triethylamine (TEA) or pyridine, as well as inorganic bases like potassium carbonate. The reaction is typically carried out in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature.

A plausible synthetic route starting from 3-aminophenol would involve the following steps:

Sulfonylation of 3-aminophenol: 3-aminophenol is reacted with morpholine-4-sulfonyl chloride in the presence of a base to yield 3-amino-N-(morpholine-4-sulfonyl)aniline.

Diazotization and Hydrolysis: The resulting amino group is then converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium, followed by hydrolysis to introduce the hydroxyl group, yielding the final product, this compound.

The following table summarizes typical reagents and conditions for the coupling of a phenol with morpholine-4-sulfonyl chloride:

| Parameter | Typical Conditions | Reference |

| Phenolic Substrate | 3-Hydroxyphenyl intermediate | |

| Sulfonylating Agent | Morpholine-4-sulfonyl chloride | oakwoodchemical.com |

| Base | Triethylamine (TEA), Pyridine, K₂CO₃ | researchgate.net |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone | researchgate.net |

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 2 - 24 hours |

Alternative Synthetic Approaches and Convergent Synthesis

One potential alternative approach involves a palladium-catalyzed Suzuki-Miyaura coupling reaction. This method has been successfully employed for the synthesis of various sulfonamides and could be adapted for sulfonylphenols. nih.govfujifilm.com A possible convergent strategy would involve the coupling of a boronic acid derivative of a protected phenol with a suitable morpholine-containing sulfonyl halide. For instance, a 3-(dihydroxyboryl)phenol derivative, with the hydroxyl group appropriately protected, could be coupled with morpholine-4-sulfonyl chloride in the presence of a palladium catalyst and a suitable base.

A retrosynthetic analysis for a convergent approach could be envisioned as follows:

Disconnection 1 (C-S bond): This leads to a 3-hydroxyphenyl organometallic species (e.g., a boronic acid or ester) and a morpholine sulfonyl derivative. The forward synthesis would be a Suzuki-Miyaura or similar cross-coupling reaction.

Disconnection 2 (S-N bond): This leads to 3-hydroxyphenylsulfonyl chloride and morpholine. The forward synthesis would be the reaction of these two components, likely in the presence of a base.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that can be optimized include the choice of base, solvent, temperature, and stoichiometry of reactants.

For the coupling of a phenol with morpholine-4-sulfonyl chloride, a screening of different bases and solvents can significantly impact the reaction outcome. For example, while triethylamine is a common choice, stronger, non-nucleophilic bases might be more effective in certain cases. The polarity of the solvent can influence the solubility of the reactants and the rate of the reaction.

A systematic approach to optimization might involve:

Screening of Bases: Comparing the efficacy of various organic and inorganic bases (e.g., triethylamine, diisopropylethylamine, potassium carbonate, sodium hydride) to achieve complete deprotonation of the phenol without promoting side reactions.

Solvent Selection: Evaluating a range of aprotic solvents with varying polarities (e.g., dichloromethane, tetrahydrofuran, acetonitrile, dimethylformamide) to find the optimal medium for the reaction.

Temperature Control: Investigating the effect of temperature on the reaction rate and selectivity. While many sulfonylation reactions proceed well at room temperature, cooling to 0 °C may be necessary to control exothermicity and minimize byproduct formation.

Stoichiometry: Fine-tuning the molar ratio of the phenol, morpholine-4-sulfonyl chloride, and base to ensure complete conversion of the limiting reagent.

The following table outlines parameters that are typically optimized for sulfonylation reactions:

| Parameter | Variables for Optimization | Potential Impact | Reference |

| Base | Triethylamine, DIPEA, K₂CO₃, NaH | Reaction rate, Byproduct formation | researchgate.netresearchgate.net |

| Solvent | DCM, THF, Acetonitrile, DMF | Reactant solubility, Reaction rate | researchgate.netresearchgate.net |

| Temperature | 0 °C, Room Temperature, Reflux | Reaction rate, Selectivity | researchgate.net |

| Reactant Ratio | 1:1 to 1:1.5 (Phenol:Sulfonyl Chloride) | Yield, Purity | thieme-connect.com |

Green Chemistry Principles in the Synthesis of this Sulfonylphenol Derivative

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. yale.edunih.gov This can be achieved through several strategies:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible.

Catalysis: Employing catalytic methods instead of stoichiometric reagents can reduce waste and improve atom economy. yale.edu For instance, the development of a catalytic method for the sulfonylation of phenols would be a significant green improvement.

Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure minimizes energy consumption. yale.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolation of intermediates, can significantly improve atom economy and reduce waste.

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional chemical synthesis by using electricity as a clean reagent to drive reactions. nih.govresearchgate.netrsc.org The electrochemical synthesis of sulfonyl derivatives has been reported and could potentially be applied to the synthesis of this compound, avoiding the need for chemical oxidants or reductants. nih.govresearchgate.netrsc.org

The following table lists some green chemistry principles and their potential application in the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis | Reference |

| Safer Solvents and Auxiliaries | Use of 2-MeTHF, CPME, or water instead of chlorinated solvents. | yale.edunih.gov |

| Catalysis | Development of catalytic sulfonylation methods. | yale.edu |

| Design for Energy Efficiency | Conducting reactions at ambient temperature. | yale.edu |

| Less Hazardous Chemical Syntheses | Utilizing electrochemical methods to avoid hazardous reagents. | nih.govresearchgate.netrsc.org |

Chemical Reactivity and Mechanistic Investigations of 3 Morpholin 4 Ylsulfonyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a dominant feature of the molecule's reactivity profile. It is an activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. byjus.com

The hydroxyl group of 3-(Morpholin-4-ylsulfonyl)phenol can participate in esterification and etherification reactions, which are fundamental transformations for phenols.

Esterification: Unlike alcohols, phenols generally react slowly with carboxylic acids to form esters. libretexts.org Therefore, more reactive acylating agents such as acyl chlorides or acid anhydrides are typically employed. libretexts.org The reaction involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent. To enhance the reactivity of the phenol (B47542), it can first be converted to its more nucleophilic conjugate base, the phenoxide ion, by treatment with a base like sodium hydroxide (B78521). libretexts.org For example, the reaction of phenol with ethanoyl chloride produces phenyl ethanoate and hydrogen chloride. libretexts.org

Etherification: The synthesis of ethers from this compound can be achieved through reactions like the Williamson ether synthesis. This method involves deprotonating the phenol to form the phenoxide ion, which then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction. organic-chemistry.org Various catalysts and conditions can be employed to facilitate the etherification of phenols, accommodating a wide range of substrates. organic-chemistry.org For instance, the reaction between aryl halides and resorcinol (B1680541) under basic conditions is a common method for synthesizing aryloxy phenols. mdpi.com

Below is a table summarizing typical conditions for these transformations based on general phenol chemistry.

| Reaction Type | Reagent(s) | Catalyst/Base | General Conditions | Product Type |

| Esterification | Acyl Chloride (e.g., Ethanoyl chloride) | Pyridine (B92270) (optional) | Room temperature | Phenyl Ester |

| Esterification | Acid Anhydride (B1165640) (e.g., Ethanoic anhydride) | Base (e.g., NaOH) or heat | Warming the mixture | Phenyl Ester |

| Etherification | Alkyl Halide (e.g., Methyl iodide) | Strong Base (e.g., NaOH, K₂CO₃) | Varies, often with heating | Alkyl Aryl Ether |

| Etherification | Aryl Halide | CuI, Picolinic acid | High temperature (e.g., Ullmann coupling) | Diaryl Ether |

This table presents generalized reaction conditions for phenols and may be applicable to this compound.

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS). minia.edu.eg The outcome of such reactions is governed by the directing effects of the two existing substituents: the hydroxyl group (-OH) and the morpholin-4-ylsulfonyl group (-SO₂-morpholine).

Hydroxyl Group (-OH): This group is strongly activating and an ortho, para-director. byjus.com It donates electron density to the ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the attack of an electrophile, particularly when the attack is at the ortho or para positions. byjus.comyoutube.com

Morpholin-4-ylsulfonyl Group (-SO₂R): This group is strongly deactivating and a meta-director. The electronegative oxygen atoms and the sulfur atom withdraw electron density from the ring via induction and resonance, making the ring less reactive towards electrophiles.

In this compound, the substituents are meta to each other. The powerful activating effect of the hydroxyl group generally dominates the deactivating effect of the sulfonyl group, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). Position 4 is also ortho to the deactivating sulfonyl group, while positions 2 and 6 are ortho to the activating hydroxyl group. Therefore, substitution is most likely to occur at positions 2, 4, and 6, with potential for a mixture of products. Steric hindrance from the bulky sulfonyl group adjacent to position 2 might favor substitution at positions 4 and 6.

Common EAS reactions for phenols include nitration and halogenation. byjus.com

Nitration: Treatment with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com

Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. Reaction with bromine in a non-polar solvent can produce monobromophenols, while reaction with bromine water leads to the formation of a 2,4,6-tribromophenol (B41969) precipitate. byjus.com

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Reactive Sites for EAS |

| Hydroxyl (-OH) | 1 | Activating | ortho, para | 2, 4, 6 |

| Morpholinylsulfonyl (-SO₂R) | 3 | Deactivating | meta | 1, 5 |

| Combined Effect | - | - | Dominated by -OH | 2, 4, 6 (most likely) |

This table summarizes the directing effects on the aromatic ring of this compound.

Reactivity of the Sulfonyl Group

The sulfonamide functional group (R-SO₂-NR'R") is generally considered to be relatively unreactive. wikipedia.org However, under specific conditions, the sulfonyl group of this compound can undergo reactions.

The sulfur atom in the sulfonyl group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms, making it electrophilic. Consequently, it can be attacked by strong nucleophiles. libretexts.org This can lead to the cleavage of either the sulfur-nitrogen (S-N) or the sulfur-carbon (S-C) bond. While stable under many conditions, the sulfonamide linkage can be cleaved by certain reagents, although this often requires forcing conditions. For instance, some synthetic methodologies have been developed that involve the nucleophilic attack at the sulfur center of sulfonamides to form new S-O, S-N, or S-C bonds, although this is less common than reactions at other parts of the molecule. ucl.ac.uk

The bonds to the sulfonyl group can be cleaved under various reaction conditions.

N-S Bond Cleavage: The nitrogen-sulfur bond in sulfonamides can be activated for cleavage. For example, research has shown that tertiary sulfonamides can react with thermally generated benzynes, leading to the cleavage of the N-S bond and subsequent desulfonylation or sulfonyl transfer to form new heterocyclic products. nih.gov More recent methods have employed visible light to mediate the activation of the N-S bond in N-acylsulfonamides, allowing for the generation of sulfonyl radicals that can participate in further reactions, such as arylation. rsc.org

S-C Bond Cleavage: The aryl-sulfur bond is generally robust. However, desulfonylative cross-coupling reactions of aryl sulfonyl chlorides are known, indicating that under palladium catalysis, the Ar-SO₂Cl bond can be cleaved to form new carbon-carbon bonds. nih.gov While not a direct reaction of the sulfonamide, it highlights the potential for reactivity at the S-C bond under transition-metal catalysis.

Rearrangement Reactions: Rearrangements involving sulfonyl groups are known in organic chemistry, often proceeding through intermediate species like sulfonium (B1226848) ylids. hud.ac.uk While specific rearrangement reactions involving this compound are not widely documented, the structural motifs present could potentially participate in such transformations under the appropriate conditions. sioc-journal.cn

Reactivity of the Morpholine (B109124) Nitrogen

The nitrogen atom within the morpholine ring is part of a sulfonamide linkage. The presence of the strongly electron-withdrawing sulfonyl group significantly reduces the electron density on the nitrogen atom. wikipedia.org This makes the nitrogen in this compound much less basic and less nucleophilic than the nitrogen in a typical secondary amine like piperidine (B6355638) or even morpholine itself. wikipedia.org

Despite this reduced reactivity, reactions at the nitrogen are possible under certain conditions:

Reaction with Highly Reactive Electrophiles: The nitrogen atom's lone pair, while delocalized, can still react with very strong or highly reactive electrophiles. For example, studies on tertiary sulfonamides have shown that the nitrogen can act as a nucleophile to trap benzyne (B1209423) intermediates. nih.gov

Nitrosation: Morpholine is known to react with nitrosating agents (e.g., nitrous acid, nitrogen oxides) to form the N-nitroso derivative, N-nitrosomorpholine. nih.govinchem.org Given that the nitrogen in this compound is part of a sulfonamide, its propensity to undergo nitrosation would be significantly reduced compared to free morpholine, but the reaction might still occur under specific pH and reagent conditions.

Alkylation and Acylation Reactions

The phenolic hydroxyl group of this compound is the principal site for alkylation and acylation reactions. These reactions typically involve the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks an alkylating or acylating agent.

Alkylation: Alkylation of phenols can be achieved through various methods, including the Williamson ether synthesis. In this process, the phenol is treated with a base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide. The phenoxide then undergoes nucleophilic substitution with an alkyl halide to yield an ether. For this compound, this would result in the formation of a 3-(morpholin-4-ylsulfonyl)phenoxy ether.

General methods for phenol alkylation include:

Friedel-Crafts Alkylation: This method typically involves an acid catalyst (e.g., AlCl₃, H₂SO₄) and an alkylating agent like an alkyl halide or an olefin. slchemtech.com However, for phenols, O-alkylation is often favored over C-alkylation, especially when using a base catalyst.

Base-Catalyzed Alkylation: Using a base to deprotonate the phenol allows for selective O-alkylation with alkylating reagents. This method is generally preferred to minimize side reactions on the aromatic ring. slchemtech.com

While specific studies detailing the alkylation of this compound are not prevalent, the reactivity can be inferred from general phenol chemistry. The electron-withdrawing nature of the sulfonyl group increases the acidity of the phenolic proton, facilitating phenoxide formation.

Acylation: Acylation of the phenolic hydroxyl group leads to the formation of phenyl esters. This is commonly achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine (B128534). This reaction, known as the Schotten-Baumann reaction, is a standard procedure for protecting or modifying phenolic hydroxyl groups.

A study on a related compound, 4-(4-acetyl-5, 6, 7, 8-tetrahydro-4H- evitachem.comthiazolo[5, 4-b]azepin-2-yl)phenol, demonstrates a typical acylation reaction where a phenol is treated with an acylating agent. google.com Similarly, Friedel-Crafts acylation can occur on the aromatic ring, but direct O-acylation of the hydroxyl group is a more common transformation under basic or neutral conditions. vulcanchem.com

Table 1: Representative Alkylation and Acylation Reactions of Phenols

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaOH) | Aryl Ether (Ar-O-R) |

| Alkylation | Olefin | Acid Catalyst | Alkylphenol |

| Acylation | Acyl Chloride (RCOCl) | Base (e.g., Pyridine) | Aryl Ester (Ar-O-COR) |

| Acylation | Acid Anhydride ((RCO)₂O) | Base or Acid Catalyst | Aryl Ester (Ar-O-COR) |

Quaternization of the Morpholine Nitrogen

The morpholine ring in this compound contains a secondary amine nitrogen atom that is capable of undergoing quaternization. This reaction involves the treatment of the amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a quaternary ammonium (B1175870) salt.

However, the nucleophilicity of the morpholine nitrogen is significantly reduced by the attached electron-withdrawing sulfonyl group (-SO₂-). This effect decreases the nitrogen's ability to attack an electrophilic carbon atom. wikipedia.org Compared to a simple secondary amine like piperidine, the morpholine nitrogen in this compound is less reactive. wikipedia.org

Despite this reduced reactivity, quaternization is still possible, likely requiring more forcing conditions, such as higher temperatures or more reactive alkylating agents. The product of such a reaction would be a morpholinium salt. The general principles of amine quaternization suggest that the reaction proceeds via a standard Sₙ2 mechanism. It is noted in the literature that nitrogen atoms within heterocycles can be optionally quaternized. google.com

Overall Stability and Degradation Pathways of the Chemical Compound

The stability of this compound is determined by the resilience of its aromatic, sulfonamide, and morpholine components under various environmental conditions.

According to safety data, the compound is sensitive to moisture and incompatible with strong oxidizing agents. fluorochem.co.uk The degradation of phenolic compounds can be initiated by heat, light, or chemical reagents. Thermal degradation of phenolic structures generally begins at temperatures above 200°C, with significant decomposition occurring between 300-350°C. researchgate.net

Potential degradation pathways for this compound include:

Hydrolysis of the Sulfonamide Bond: The C-S bond of the arylsulfonamide and the S-N bond of the sulfonamide are susceptible to hydrolysis, especially under acidic or basic conditions, although sulfonamides are generally quite stable. Hydrolysis would lead to the formation of 3-hydroxyphenylsulfonic acid and morpholine, or phenol and morpholine-4-sulfonic acid, depending on which bond cleaves. Studies on related sulfonamide-containing complexes have shown hydrolytic instability with half-lives of a few hours under specific conditions. rsc.org

Oxidation of the Phenol Ring: The phenol ring is susceptible to oxidation, which can lead to the formation of quinone-like structures, and ultimately, ring-opening products. evitachem.com This process can be accelerated by oxidizing agents, high temperatures, or UV light.

Decomposition of the Morpholine Ring: While generally stable, the morpholine ring can degrade under harsh oxidative or thermal conditions. Hazardous decomposition products for a related compound, 3-(4-morpholinyl)phenol, include nitrogen oxides, carbon monoxide, and carbon dioxide. chemsrc.com

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not widely available. However, the influence of its specific substituents on reactivity can be predicted based on studies of other substituted phenols.

The key to understanding the kinetics is the electronic effect of the 3-(morpholin-4-ylsulfonyl) group. The sulfonyl group (-SO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the phenolic hydroxyl group.

Reaction Kinetics: In reactions involving the phenolic hydroxyl group, such as oxidation by hydroxyl radicals, the reaction rate is highly dependent on the electronic properties of the substituents on the aromatic ring. mdpi.com

Electron-donating groups (e.g., -OH, -OCH₃) increase the electron density of the benzene ring, leading to higher reaction rates with electrophilic radicals. mdpi.com

Electron-withdrawing groups (e.g., -NO₂, -COOH, -SO₂R) decrease the electron density, resulting in lower reaction rates. mdpi.com

Therefore, the 3-(morpholin-4-ylsulfonyl) group is expected to decrease the rate of electrophilic attack on the aromatic ring and also slow the rate of reactions where the phenol acts as a nucleophile, compared to unsubstituted phenol. A Hammett plot, which correlates reaction rates with substituent constants (σ), would likely show a negative rho (ρ) value for reactions like electrophilic substitution, indicating that electron-withdrawing groups retard the reaction. mdpi.com For reactions involving the deprotonated phenoxide, the electron-withdrawing group would stabilize the anion, potentially affecting the kinetics of subsequent steps.

Table 2: Second-Order Rate Constants (k) for the Reaction of Substituted Phenols with Hydroxyl Radicals (•OH)

| Phenolic Compound | Substituent | Rate Constant, k (10⁹ M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Phenol | -H | 6.6 - 14.3 | mdpi.com |

| 4-Methoxyphenol | 4-OCH₃ (EDG) | 8.3 | mdpi.com |

| 4-Nitrophenol | 4-NO₂ (EWG) | 4.2 | mdpi.com |

| This compound | 3-SO₂R (EWG) | Predicted to be lower than phenol |

Note: EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Data for this compound is a prediction based on established chemical principles.

Thermodynamic Analyses: Thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), govern the position of equilibrium for a given reaction.

Acidity (pKa): The electron-withdrawing sulfonyl group will significantly lower the pKa of the phenolic hydroxyl group compared to phenol itself, making it a stronger acid. This shifts the equilibrium of acid-base reactions towards the formation of the phenoxide ion.

A comprehensive kinetic and thermodynamic profile would require experimental studies, such as stopped-flow spectrophotometry or calorimetry, to determine the specific rate constants and thermodynamic parameters for the key transformations of this compound.

Derivatization and Analog Design Strategies for 3 Morpholin 4 Ylsulfonyl Phenol

Systematic Modification of the Phenol (B47542) Moiety

The phenolic hydroxyl group and the aromatic ring are critical features for molecular recognition and can be systematically modified to probe structure-activity relationships (SAR) and enhance biological activity.

Introduction of Substituents at Ortho, Meta, and Para Positions

The introduction of various substituents onto the phenolic ring at the ortho, meta, and para positions can significantly influence the compound's electronic properties, lipophilicity, and steric profile. The hydroxyl group of a phenol is a strongly activating ortho- and para-director for electrophilic aromatic substitution, which can be leveraged to introduce a variety of functional groups.

Strategic placement of substituents can lead to enhanced target binding, improved selectivity, and modulated metabolic stability. For instance, the addition of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) can alter the pKa of the phenolic hydroxyl group, which may be crucial for its interaction with biological targets. The position of these substituents is also critical; for example, an ortho-substituent can induce a conformational change that may be favorable for binding to a specific protein pocket.

A hypothetical SAR study could explore the impact of various substituents on a particular biological activity, as illustrated in the table below.

| Position | Substituent (R) | Hypothetical Activity (IC50, nM) | Rationale for Modification |

| Ortho (C2/C6) | -Cl | 50 | Introduction of a halogen can enhance binding through halogen bonding and increase lipophilicity. |

| Ortho (C2/C6) | -CH3 | 75 | An alkyl group can provide steric bulk and increase lipophilicity, potentially improving membrane permeability. |

| Meta (C4/C5) | -F | 120 | Fluorine substitution can block metabolic sites and alter electronic properties. |

| Para (C4) | -OCH3 | 90 | An alkoxy group can act as a hydrogen bond acceptor and increase metabolic stability. |

This data is hypothetical and for illustrative purposes only.

Bioisosteric Replacements of the Phenol Ring

While the phenol group is often a key pharmacophoric element, it can be associated with rapid metabolism (e.g., glucuronidation or sulfation) and potential toxicity. nih.govnih.gov Bioisosteric replacement of the phenol ring is a common strategy in drug design to overcome these liabilities while retaining or improving biological activity. nih.govnih.gov A suitable bioisostere should mimic the key physicochemical properties of the phenol, such as its hydrogen bonding capacity, acidity, and aromaticity.

A variety of heterocyclic rings can serve as effective phenol bioisosteres. The choice of a specific bioisostere depends on the desired modulation of properties such as metabolic stability, solubility, and target selectivity.

| Phenol Bioisostere | Key Features and Potential Advantages |

| Hydroxypyridine | Modulates pKa and introduces a nitrogen atom for potential new interactions. |

| Indazole | Can act as both a hydrogen bond donor and acceptor, potentially improving binding affinity. |

| Benzimidazolone | Offers a metabolically more stable scaffold while maintaining hydrogen bonding capabilities. nih.gov |

| Hydroxypyrazole | Can mimic the hydrogen bonding properties of phenol with altered electronic distribution. |

Structural Variations on the Morpholine (B109124) Ring

Alkyl Substitutions on the Morpholine Carbon Backbone

Introducing alkyl groups at various positions on the carbon backbone of the morpholine ring can impact the molecule's conformation and lipophilicity. Such substitutions can introduce chirality, which may lead to stereospecific interactions with the biological target. The synthesis of C-substituted morpholines can be achieved through various synthetic routes, often starting from chiral amino alcohols.

The position and stereochemistry of the alkyl substituent can have a profound effect on biological activity. For example, a methyl group at the C-2 or C-3 position could orient a key pharmacophore for optimal binding or, conversely, introduce steric hindrance that reduces activity.

| Position of Methyl Group | Hypothetical Impact on Activity |

| C-2 | May influence the orientation of the sulfonyl group, potentially enhancing or disrupting target interaction. |

| C-3 | Could impact the overall conformation of the morpholine ring and its interaction with the solvent. |

| C-2 and C-6 (cis) | May lock the morpholine ring in a specific chair conformation, which could be beneficial for binding. |

| C-2 and C-6 (trans) | Could lead to a different conformational preference, potentially altering the biological profile. |

This data is hypothetical and for illustrative purposes only.

N-Substitution of the Morpholine Ring

While the parent compound features a secondary amine within the morpholine ring after the sulfonyl group attachment, further N-substitution is a key derivatization strategy. The nitrogen atom of the morpholine ring is a site for introducing a wide variety of substituents to explore new chemical space and modulate the compound's properties.

N-alkylation or N-arylation can significantly alter the basicity, lipophilicity, and steric bulk of the molecule. These changes can influence cell permeability, target binding, and metabolic stability. For instance, the introduction of a basic amine-containing side chain could enhance solubility and allow for salt formation.

Modifications to the Sulfonyl Linker

One strategy involves the replacement of the sulfonamide with other linking groups to assess the importance of the sulfonyl moiety for biological activity. Potential replacements could include amides, ureas, or other groups that can maintain a similar spatial arrangement of the phenyl and morpholine rings.

Furthermore, the replacement of an alkyl sulfonamide with an aromatic sulfonamide has been shown in some contexts to switch a compound's activity, for example, from an agonist to an antagonist. nih.gov Another approach could be the synthesis of sulfoximine (B86345) analogs, where one of the sulfonyl oxygens is replaced by a nitrogen atom, which can alter the linker's hydrogen bonding properties and three-dimensional structure. nih.gov

The following table outlines some potential modifications to the sulfonyl linker and their rationale.

| Linker Modification | Rationale | Potential Impact |

| Amide Linker | To assess the importance of the tetrahedral geometry and hydrogen bonding of the sulfonamide. | Altered bond angles and rotational freedom, potentially impacting binding. |

| Reverse Sulfonamide | To change the directionality of the hydrogen bond donor/acceptor properties. | May lead to different interactions with the target protein. |

| Sulfoximine Linker | To introduce a chiral center at the sulfur atom and alter hydrogen bonding capacity. | Potential for stereospecific interactions and improved physicochemical properties. |

Isosteric Replacements of the Sulfonyl Group

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in drug design. tandfonline.com For the sulfonyl group in 3-(morpholin-4-ylsulfonyl)phenol, several isosteric replacements can be considered to modulate properties such as acidity, lipophilicity, and hydrogen bonding capacity. nih.gov

One common bioisostere for the sulfonamide group is the carboxamide group. tandfonline.comzu.ac.ae While structurally similar, the electronic properties of these two groups differ, which can influence binding interactions with biological targets. tandfonline.com Other potential replacements include sulfoximines and sulfonimidamides, which are aza-analogues of sulfones and sulfonamides, respectively. researchgate.netacs.org These replacements can introduce new vectors for chemical modification and may offer improved physicochemical properties. researchgate.net The introduction of a chiral center at the sulfur atom in sulfoximines can also be advantageous for exploring stereoselective interactions. researchgate.net

Table 1: Potential Isosteric Replacements for the Sulfonyl Group

| Original Group | Isosteric Replacement | Key Properties Modified |

| Sulfonyl (-SO2-) | Carboxamide (-CONH-) | Acidity, hydrogen bonding, polarity tandfonline.comzu.ac.ae |

| Sulfonyl (-SO2-) | Sulfoximine (-S(O)N-) | Polarity, solubility, introduces chirality researchgate.netacs.org |

| Sulfonyl (-SO2-) | Sulfonimidamide (-S(N)NH-) | Hydrogen bonding, basicity researchgate.net |

The decision to employ a specific isostere is guided by the desired changes in the molecule's properties and its interaction with the target. For instance, replacing the sulfonyl group with a less acidic moiety might be desirable to alter ionization at physiological pH.

Extension of the Sulfonyl Linker

Modifying the linker region between the phenol and morpholine rings can significantly impact a molecule's conformational flexibility and its ability to interact with a target binding site. biomedres.us Extending the sulfonyl linker in this compound can be achieved by introducing various spacer units.

Strategies for linker extension often involve incorporating flexible alkyl chains or more rigid cyclic structures. mdpi.com For example, inserting a methylene (B1212753) (-CH2-) or an ethylene (B1197577) (-CH2CH2-) group between the sulfonyl moiety and the phenyl ring can alter the distance and relative orientation of the terminal groups. The choice of linker can influence several key parameters:

Conformational Flexibility: Longer, more flexible linkers can allow the molecule to adopt a wider range of conformations, potentially leading to an optimal fit within a binding pocket.

Binding Affinity: A linker of optimal length and rigidity can position the key pharmacophoric elements—the phenol and morpholine rings—for enhanced interactions with the target, thereby improving binding affinity. mdpi.com

The design of linkers is a critical aspect of drug design, and a variety of chemical strategies can be employed to synthesize analogs with different linker lengths and compositions. nih.govnih.gov

Generation of Chiral Analogues and Stereochemical Considerations

The introduction of chirality into a drug molecule can lead to significant differences in pharmacological activity between enantiomers. nih.gov In the case of this compound, while the parent molecule is achiral, chiral centers can be introduced through modification of the morpholine ring or the linker.

The morpholine ring itself can be a source of chirality if substituted. nih.govacs.orgresearchgate.net For instance, the introduction of a substituent at the 2- or 3-position of the morpholine ring would create a stereocenter. The synthesis of such chiral morpholine derivatives often requires stereoselective synthetic methods to obtain enantiomerically pure compounds. nih.gov

Stereochemical considerations are crucial as the different enantiomers of a chiral drug can exhibit distinct:

Pharmacological Activity: One enantiomer may be significantly more potent than the other, or they may even have different biological activities.

Pharmacokinetic Profiles: Enantiomers can be metabolized at different rates, leading to variations in their duration of action and potential for drug-drug interactions.

Toxicity: In some cases, one enantiomer may be responsible for the therapeutic effects, while the other contributes to toxicity.

Therefore, the synthesis and biological evaluation of individual enantiomers are essential steps in the development of chiral drug candidates.

Combinatorial Synthesis Approaches for this compound Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, which can be screened for biological activity to identify lead structures. nih.govyoutube.com This approach is well-suited for the exploration of the chemical space around the this compound scaffold.

A common strategy for the combinatorial synthesis of sulfonamide libraries is solid-phase synthesis. nih.gov In this approach, one of the building blocks is attached to a solid support (resin), and the subsequent reaction steps are carried out in a sequential manner. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away.

For a this compound library, a potential combinatorial strategy could involve:

Scaffold Attachment: Attaching a protected phenol derivative to a solid support.

Sulfonylation: Reacting the resin-bound phenol with a variety of sulfonyl chlorides.

Amination: Reacting the resulting sulfonyl chloride with a library of different amines, including substituted morpholines.

Cleavage and Purification: Cleaving the final products from the solid support and purifying them.

This "split-and-pool" or parallel synthesis approach allows for the efficient generation of a diverse library of analogs with variations in the phenol, sulfonyl, and morpholine moieties. youtube.com The resulting library can then be subjected to high-throughput screening to identify compounds with desired biological activities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can be used to confirm the structure of this compound.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the initial structural verification of this compound. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while the splitting patterns (multiplicity) in ¹H NMR reveal neighboring proton interactions.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the morpholine ring and the substituted phenol ring. The morpholine protons typically appear as two multiplets in the aliphatic region (around 3-4 ppm), corresponding to the protons adjacent to the oxygen and nitrogen atoms. The aromatic protons of the phenol ring would appear in the downfield region (around 7-8 ppm), with their specific chemical shifts and coupling constants determined by the substitution pattern.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The chemical shifts for the morpholine carbons would be in the aliphatic region, while the aromatic carbons would resonate at lower field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenolic -OH | ~9.0-10.0 (singlet, broad) | - |

| Aromatic C-H (ortho to -SO₂) | ~7.5-7.7 (multiplet) | ~120-125 |

| Aromatic C-H (para to -SO₂) | ~7.4-7.6 (multiplet) | ~130-135 |

| Aromatic C-H (ortho to -OH) | ~7.1-7.3 (multiplet) | ~115-120 |

| Aromatic C-SO₂ | - | ~140-145 |

| Aromatic C-OH | - | ~155-160 |

| Morpholine -CH₂-N- | ~3.0-3.2 (triplet) | ~45-50 |

| Morpholine -CH₂-O- | ~3.7-3.9 (triplet) | ~65-70 |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the intricate connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the phenol ring, helping to confirm their relative positions. It would also show a correlation between the two sets of methylene protons within the morpholine ring, confirming the ring's integrity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded carbon and proton atoms. Each cross-peak in an HMQC/HSQC spectrum links a specific proton signal to the carbon signal it is attached to, allowing for the definitive assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for establishing the connectivity between the different functional groups. For instance, it would show correlations from the morpholine protons adjacent to the nitrogen to the carbon atoms of the phenyl ring through the sulfonyl group, confirming the attachment of the morpholine ring to the sulfonyl group, and the sulfonyl group to the phenol ring.

For derivatives of this compound that may contain chiral centers, advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) would be employed to determine stereochemistry by identifying protons that are close in space.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit varying physical properties. Solid-state NMR (ssNMR) is a key technique for identifying and characterizing these different solid forms. researchgate.neteuropeanpharmaceuticalreview.com

Because the chemical shifts in ssNMR are highly sensitive to the local molecular conformation and intermolecular interactions within the crystal lattice, each polymorph will produce a unique spectral fingerprint. tandfonline.comtechnion.ac.il Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR are particularly useful. tandfonline.comtechnion.ac.il For sulfonamides, ssNMR can differentiate between forms by detecting subtle changes in the carbon signals of the aromatic ring and the morpholine moiety, providing insights into the molecular packing and hydrogen bonding networks that define each crystalline structure. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds that may have the same nominal mass. The exact mass is calculated from the sum of the most abundant isotopes of each element.

Table 2: Exact Mass Calculation for this compound

| Formula | Element | Atom Count | Exact Mass (Da) | Total Mass (Da) |

| C₁₀H₁₃NO₄S | Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 13 | 1.007825 | 13.101725 | |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 | |

| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 | |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 | |

| Total | 243.056530 |

An HRMS measurement confirming a mass of 243.0565 for the protonated molecule [M+H]⁺ (m/z 244.0638) would provide strong evidence for the C₁₀H₁₃NO₄S formula.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion), subjecting it to fragmentation, and then analyzing the resulting product ions. wikipedia.org This process provides a fragmentation pattern that acts as a structural fingerprint.

For this compound, fragmentation is often induced by collision-induced dissociation (CID). The analysis of aryl sulfonamides by MS/MS often reveals characteristic fragmentation pathways. nih.govresearchgate.net Common cleavages include the loss of sulfur dioxide (SO₂), cleavage of the sulfur-nitrogen bond, and fragmentation of the morpholine ring. nih.govresearchgate.net These pathways help to confirm the presence and connectivity of the key functional groups.

Table 3: Plausible MS/MS Fragmentation of this compound ([M+H]⁺, m/z 244.06)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

| 244.06 | 179.08 | 64.98 (SO₂) | [M+H-SO₂]⁺, ion resulting from rearrangement and loss of sulfur dioxide |

| 244.06 | 158.03 | 86.03 (C₄H₈N) | [M+H - Morpholine radical]⁺, cleavage of the S-N bond |

| 244.06 | 86.06 | 158.00 (C₆H₅O₃S) | Protonated morpholine |

| 158.03 | 93.03 | 65.00 (SO₂) | [C₆H₅O]⁺, subsequent loss of SO₂ from the phenylsulfonyl cation |

An in-depth analysis of the molecular structure and electronic characteristics of this compound and its related derivatives is achieved through the application of advanced spectroscopic and crystallographic methods. These techniques provide a foundational understanding of the compound's behavior at a molecular level.

Computational Chemistry and Theoretical Investigations of 3 Morpholin 4 Ylsulfonyl Phenol

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) serves as a cornerstone for quantum chemical calculations, offering a balance between accuracy and computational cost. Through DFT, the electronic properties of 3-(Morpholin-4-ylsulfonyl)phenol can be meticulously explored.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Molecular Orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity and electronic transitions.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and morpholine (B109124) rings, particularly the oxygen and nitrogen atoms, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the sulfonyl group and the phenyl ring, suggesting these regions are susceptible to nucleophilic attack.

Table 1: Theoretical Frontier Molecular Orbital Parameters for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic sulfonamides.

Electrostatic Potential Surfaces and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map uses a color spectrum to represent different potential values on the electron density surface. For this compound, the MEP would likely show negative potential (red and yellow regions), indicating electron-rich areas, around the oxygen atoms of the phenol and sulfonyl groups, as well as the nitrogen atom of the morpholine ring. These sites are prone to electrophilic attack. Positive potential (blue regions), indicating electron-deficient areas, would be expected around the hydrogen atoms, particularly the phenolic hydroxyl proton, making it a potential site for nucleophilic interaction.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Table 2: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 eV |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 eV |

| Electronegativity (χ) | (I+A)/2 | 3.75 to 4.75 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.25 to 2.75 eV |

| Chemical Softness (S) | 1/(2η) | 0.18 to 0.22 eV-1 |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic sulfonamides.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can aid in the experimental characterization of the compound. Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for this compound would provide valuable data for comparison with experimental findings.

Predicted IR spectra would show characteristic vibrational frequencies for the O-H stretch of the phenol group, the S=O stretches of the sulfonyl group, and the C-O-C and C-N stretches of the morpholine ring. Similarly, calculated 1H and 13C NMR chemical shifts would help in the assignment of the experimentally observed signals, confirming the molecular structure.

Molecular Docking and Molecular Dynamics Simulations

Beyond the electronic properties of the isolated molecule, computational methods can simulate its interactions with biological macromolecules, providing insights into its potential as a therapeutic agent.

Analysis of Ligand-Protein Interactions (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For this compound, docking studies could be performed against various protein targets to explore its potential biological activities.

The phenol and sulfonyl groups of the molecule are capable of forming hydrogen bonds, which are crucial for ligand-protein recognition. The aromatic ring can participate in π-π stacking or hydrophobic interactions within the protein's binding pocket. A typical docking study would involve preparing the 3D structure of the ligand and the target protein, defining the binding site on the protein, and then using a scoring function to evaluate the different binding poses of the ligand. The results would be presented as a binding affinity or score, indicating the strength of the interaction.

Conformational Landscape and Flexibility of the Chemical Compound

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and flexibility of the ligand and the protein-ligand complex over time. An MD simulation of this compound would reveal its conformational landscape, identifying the most stable conformers and the energy barriers between them.

The flexibility of the morpholine ring and the rotational freedom around the C-S and S-N bonds would be key aspects to investigate. Understanding the conformational preferences of the molecule is essential, as only specific conformations may be able to bind effectively to a biological target. MD simulations can also provide insights into the stability of the ligand-protein complex, the role of solvent molecules, and the energetic contributions of different types of interactions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Mechanistic Pathways of Reactions Involving the Chemical Compound

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions. rsc.org For a molecule like this compound, which contains a phenolic hydroxyl group, an aromatic ring, and a morpholinylsulfonyl substituent, several types of reactions can be envisaged, including electrophilic aromatic substitution, reactions at the phenolic hydroxyl group, and transformations involving the morpholine ring. The study of these reaction mechanisms at a molecular level is achieved through the calculation of the potential energy surface, with a particular focus on identifying transition states and mapping the reaction coordinate. smu.edu

The transition state is a critical concept in chemical kinetics, representing the highest energy point along the lowest energy path from reactants to products. ucsb.edu Computational methods, particularly those based on quantum mechanics, are adept at locating and characterizing these fleeting structures. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. ucsb.edu

For this compound, a hypothetical electrophilic aromatic substitution, such as nitration, can be considered. The reaction would proceed through a Wheland intermediate (a sigma complex). Computational analysis would involve locating the transition state leading to this intermediate. Key parameters that would be calculated for this transition state include its geometry (bond lengths and angles of the forming and breaking bonds), vibrational frequencies (a transition state is characterized by one imaginary frequency corresponding to the motion along the reaction coordinate), and energy relative to the reactants and products. ucsb.edu

Table 1: Hypothetical Transition State Parameters for the Nitration of this compound

| Parameter | Value | Description |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true transition state. The negative sign indicates a maximum along the reaction coordinate. |

| Activation Energy (ΔG‡) | 25 kcal/mol | The Gibbs free energy difference between the reactants and the transition state, indicating the kinetic barrier of the reaction. |

| Key Bond Distances | C-N: 2.1 Å; C-H: 1.5 Å | Illustrative distances for the forming bond with the electrophile (NO₂⁺) and the breaking C-H bond at the position of substitution. |

This data, while hypothetical for this specific molecule, is representative of what would be obtained from a computational transition state analysis.

A reaction coordinate diagram visually represents the energy of a system as it progresses from reactants to products along the reaction pathway. smu.edu These diagrams are constructed by calculating the energies of the reactants, intermediates, transition states, and products. The x-axis represents the reaction coordinate, a collective variable that measures the progress of the reaction, while the y-axis represents the potential energy.

For instance, in a reaction involving the phenolic hydroxyl group of this compound, such as O-alkylation, the reaction coordinate diagram would depict the energy of the system as the alkylating agent approaches, forms a bond with the oxygen, and a leaving group departs. The diagram would clearly show the activation energy required for the reaction to proceed.

Figure 1: Illustrative Reaction Coordinate Diagram for a Hypothetical O-alkylation of this compound

This simplified diagram illustrates the energy profile, where TS1 represents the transition state. A more detailed computational study would provide precise energy values for each point along the coordinate.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Analogues

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the structural features that are important for their activity.

For this compound and its analogues, a QSAR study would involve synthesizing or computationally generating a series of related compounds with variations in their structure. These variations could include different substituents on the aromatic ring, modifications to the morpholine ring, or alterations to the sulfonyl linker. The biological activity of these compounds would then be measured in a relevant assay.

The next step is to calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as:

Electronic properties: Partial charges, dipole moment, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Steric properties: Molecular volume, surface area, and shape indices.

Hydrophobic properties: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological properties: Descriptors that describe the connectivity of atoms in the molecule.

Finally, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

A hypothetical QSAR equation for a series of analogues of this compound might look like this:

log(1/IC50) = 0.5 * LogP - 0.2 * LUMO_energy + 1.2 * (presence_of_H-bond_donor) + constant

This equation suggests that the biological activity (expressed as the inverse of the half-maximal inhibitory concentration, IC50) increases with increasing hydrophobicity (LogP) and the presence of a hydrogen bond donor, while it decreases with a higher LUMO energy.

Table 2: Exemplary Data for a Hypothetical QSAR Study of this compound Analogues

| Analogue | log(1/IC50) | LogP | LUMO Energy (eV) | H-bond Donors |

| 1 | 5.2 | 2.1 | -1.5 | 1 |

| 2 | 5.8 | 2.5 | -1.6 | 1 |

| 3 | 4.9 | 1.8 | -1.3 | 0 |

| 4 | 6.1 | 2.8 | -1.8 | 2 |

Biological Activity of this compound: Current Research Landscape is Undefined

An in-depth review of scientific literature and databases reveals a significant lack of specific data regarding the direct biological activities of the chemical compound this compound. While the morpholine and sulfonamide moieties are common in medicinally active compounds, and the phenol group is known to interact with various biological targets, specific in vitro enzyme inhibition and receptor binding data for this particular molecule are not publicly available.

Numerous studies focus on more complex molecules that incorporate the 3-(morpholin-4-ylsulfonyl)phenyl group as a structural component. For instance, derivatives such as N-(4-chlorobenzyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide and N-(4-isopropylphenyl)-3-(morpholin-4-ylsulfonyl)benzamide have been synthesized and investigated for their potential as enzyme inhibitors. However, the biological activity of these larger molecules cannot be directly extrapolated to the parent compound, this compound, as structural modifications can dramatically alter biological effects.

The synthesis of this compound has been described in the literature, where it typically serves as an intermediate in the creation of these more complex derivatives. Despite its availability as a chemical precursor, it does not appear to have been a primary focus of biological screening efforts itself, or at least the results of such studies have not been published in accessible formats.

Consequently, it is not possible to provide a detailed exploration of the biological activities and mechanistic pathways of this compound as outlined in the requested article structure. The specific data required to populate sections on in vitro enzyme inhibition, including target identification, inhibition kinetics, and mechanism, as well as in vitro receptor binding assays to profile ligand-receptor interactions and characterize agonist or antagonist properties, remains absent from the current body of scientific knowledge.

Further research, including high-throughput screening and detailed biochemical and pharmacological assays, would be necessary to elucidate the potential biological targets and therapeutic relevance of this compound. Without such dedicated studies, any discussion of its biological activity would be purely speculative and fall outside the bounds of established scientific findings.

Exploration of Biological Activities and Mechanistic Pathways in Vitro/in Silico Focus

Cellular Pathway Modulation (In Vitro, without clinical outcome)

Gene Expression Modulation Studies (In Vitro)

No studies were identified that specifically report on the modulation of gene expression by 3-(Morpholin-4-ylsulfonyl)phenol in in vitro systems.

Structure-Activity Relationship (SAR) Studies for Biological Activity (In Vitro/In Silico)

Correlation of Structural Features with Observed Biological Effects

Specific structure-activity relationship (SAR) studies for this compound are not documented in the available literature. Research on related, but more complex, molecules indicates that modifications to the aryl ring and other substituents can significantly impact biological activity, but these findings cannot be directly attributed to this compound itself. mdpi.comnih.gov

Development of Pharmacophore Models

There are no published pharmacophore models developed specifically from or for this compound.

In Vitro Studies on Antimicrobial or Antineoplastic Potential at a Mechanistic Level

While general classes of phenols and sulfonamides exhibit antimicrobial and antineoplastic properties, there is a lack of specific mechanistic studies on the potential of this compound. frontiersin.orgsmolecule.com For instance, research on other phenolic compounds has detailed their ability to disrupt microbial cell membranes and inhibit enzymes, but this cannot be confirmed for the specific compound of interest. frontiersin.org Similarly, various sulfonamide derivatives have shown anticancer activity, but dedicated studies on this compound are absent. nih.gov

Emerging Research Applications and Future Directions for 3 Morpholin 4 Ylsulfonyl Phenol

Development as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. The development of 3-(Morpholin-4-ylsulfonyl)phenol as a chemical probe is a promising area of research. Derivatives containing the morpholinylsulfonyl phenyl scaffold have been investigated for their potential as biochemical probes . The phenol (B47542) group can act as a hydrogen bond donor and acceptor, while the sulfonyl group and morpholine (B109124) ring can participate in various non-covalent interactions, influencing binding to biological targets like enzymes or receptors .